1-Iodoundécane

Vue d'ensemble

Description

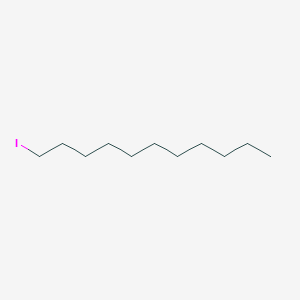

1-Iodoundecane, also known as undecane, 1-iodo-, is an organic compound with the molecular formula C₁₁H₂₃I. It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to an undecane chain. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity.

Applications De Recherche Scientifique

1-Iodoundecane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Employed in the study of biological processes and as a labeling reagent in biochemical assays.

Material Science: Utilized in the preparation of surface-active agents and in the modification of surfaces for various applications.

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceuticals and bioactive compounds.

Mécanisme D'action

Target of Action

1-Iodoundecane is a chemical compound with the formula C11H23I . It is commonly used as a reagent and starting material in organic synthesis . The primary targets of 1-Iodoundecane are the molecules or structures in the cell that it interacts with.

Mode of Action

The mode of action of 1-Iodoundecane involves its interaction with its targets within the cell. It can serve as an iodine source for deionization reactions . It is also used in the preparation of other organic compounds, such as iodo-ketones and iodo-alcohols

Result of Action

The molecular and cellular effects of 1-Iodoundecane’s action would depend on the specific reactions it is involved in and the targets it interacts with. As it is used in the preparation of other organic compounds, the results of its action can be diverse . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Iodoundecane can be synthesized through several methods. One common method involves the reaction of undecanol with iodine and phosphorus trichloride. The reaction typically proceeds as follows: [ \text{C₁₁H₂₃OH} + \text{I₂} + \text{PCl₃} \rightarrow \text{C₁₁H₂₃I} + \text{H₃PO₃} + \text{HCl} ]

Industrial Production Methods: Industrial production of 1-iodoundecane often involves large-scale versions of the above reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Iodoundecane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. Some common reactions include:

-

Nucleophilic Substitution: Reaction with nucleophiles such as hydroxide ions, cyanide ions, or amines to form corresponding alcohols, nitriles, or amines. [ \text{C₁₁H₂₃I} + \text{Nu}^- \rightarrow \text{C₁₁H₂₃Nu} + \text{I}^- ]

-

Elimination Reactions: Under strong base conditions, 1-iodoundecane can undergo elimination to form undecene. [ \text{C₁₁H₂₃I} + \text{Base} \rightarrow \text{C₁₁H₂₂} + \text{HI} ]

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, cyanide ions, amines.

Bases: Potassium tert-butoxide, sodium ethoxide.

Solvents: Acetone, ethanol, dimethyl sulfoxide.

Major Products:

- Alcohols, nitriles, amines, and alkenes, depending on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

- 1-Iodododecane (C₁₂H₂₅I)

- 1-Iodohexadecane (C₁₆H₃₃I)

- 1-Iodoheptane (C₇H₁₅I)

Comparison: 1-Iodoundecane is unique due to its specific chain length, which influences its physical properties and reactivity. Compared to shorter or longer alkyl iodides, 1-iodoundecane may exhibit different solubility, boiling points, and reactivity patterns. Its intermediate chain length makes it a versatile reagent in organic synthesis, balancing reactivity and stability.

Propriétés

IUPAC Name |

1-iodoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23I/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUQOQPBCHJHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063394 | |

| Record name | Undecane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-44-4 | |

| Record name | Undecyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 1-iodoundecane in bovine reproduction?

A1: Research suggests that 1-iodoundecane acts as a chemical signal released in the urine of cows during estrus [, ]. This compound elicits a behavioral response in bulls, specifically an increase in flehmen behavior, indicating its potential role in estrus detection [].

Q2: How was 1-iodoundecane identified as a potential estrus indicator?

A2: Scientists analyzed urine samples from cows at different reproductive stages using Gas Chromatography-Mass Spectrometry (GC-MS) [, ]. They observed the presence of 1-iodoundecane specifically in estrus urine samples, suggesting its potential as an estrus-specific compound.

Q3: Has the presence of 1-iodoundecane been confirmed in other studies?

A3: While initial studies showed promising results, a subsequent study using both solid-phase microextraction and solvent extraction techniques was unable to detect 1-iodoundecane in estrus fecal samples []. This discrepancy highlights the need for further research to confirm the presence and role of 1-iodoundecane as an estrus biomarker.

Q4: What is the potential application of 1-iodoundecane in cattle farming?

A4: If further research confirms its efficacy, 1-iodoundecane could be used as a marker for estrus detection in cows []. This could be particularly beneficial for farmers as it offers a potentially non-invasive method to identify the optimal time for artificial insemination, thereby improving breeding efficiency.

Q5: What are the limitations of current research on 1-iodoundecane as an estrus biomarker?

A5: Current research on 1-iodoundecane is limited by the small number of studies and conflicting findings regarding its presence in estrus-related secretions [, ]. Further research is needed to determine its reliability as an estrus indicator and to develop practical applications for its use in cattle farming.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)